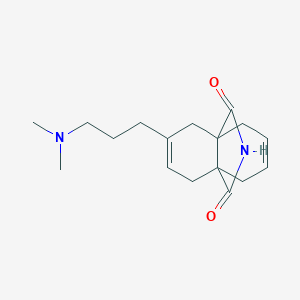
3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione, also known as BCQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. Additionally, 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has also been found to exhibit anti-bacterial and anti-viral activity. 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has been shown to inhibit the growth of various bacterial and viral strains, including Staphylococcus aureus, Escherichia coli, and Herpes simplex virus. 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has also been found to exhibit neuroprotective effects, protecting neurons from oxidative stress and other damaging agents.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione for lab experiments is its potent and selective activity against cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and developing new anti-cancer therapies. Additionally, 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has been found to exhibit low toxicity in normal cells, making it a safe compound for use in lab experiments. However, one of the limitations of 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the long-term effects of 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione on normal cells and tissues.
Future Directions
There are several future directions for research on 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione. One area of research is to further investigate the mechanisms of 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione's anti-cancer activity, with the goal of developing new anti-cancer therapies. Another area of research is to explore the potential applications of 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the safety and toxicity of 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione in normal cells and tissues, as well as its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione involves the reaction of 3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione with butyl lithium in the presence of anhydrous ether. The resulting product is then purified using column chromatography to obtain pure 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione. This synthesis method has been well established in the literature and has been used in numerous studies.
Scientific Research Applications
3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of cancer biology. 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
Molecular Formula |
C19H18ClNO2 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
3-butyl-3-chloro-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C19H18ClNO2/c1-2-3-13-19(20)17(22)15-11-7-8-12-16(15)21(18(19)23)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3 |
InChI Key |
NMJPAKMSCZGHHZ-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)Cl |
Canonical SMILES |
CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)



![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)
![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)







![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)